molecular formula C7H9NO2 B13537233 1-Isocyano-3-(methoxycarbonyl)cyclobutane

1-Isocyano-3-(methoxycarbonyl)cyclobutane

Cat. No.: B13537233
M. Wt: 139.15 g/mol
InChI Key: AKRUSSRODGSOPG-UHFFFAOYSA-N
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Description

1-Isocyano-3-(methoxycarbonyl)cyclobutane is a unique organic compound characterized by its strained cyclobutane ring structure

Preparation Methods

The synthesis of 1-Isocyano-3-(methoxycarbonyl)cyclobutane typically involves the formation of the cyclobutane ring followed by the introduction of the isocyano and methoxycarbonyl groups. One common synthetic route includes the cycloaddition of suitable precursors under controlled conditions to form the cyclobutane ring. The isocyano group can be introduced through reactions involving isocyanides, while the methoxycarbonyl group is often added via esterification reactions .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future.

Chemical Reactions Analysis

1-Isocyano-3-(methoxycarbonyl)cyclobutane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Isocyano-3-(methoxycarbonyl)cyclobutane involves its reactive isocyano group and strained cyclobutane ring. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The strained ring system can undergo strain-release reactions, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

1-Isocyano-3-(methoxycarbonyl)cyclobutane can be compared with other isocyanocyclobutane derivatives, such as:

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl 3-isocyanocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6H,3-4H2,2H3

InChI Key

AKRUSSRODGSOPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)[N+]#[C-]

Origin of Product

United States

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